REACTION_CXSMILES
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[N+:1]([C:4]1[CH:12]=[C:11]([CH3:13])[C:10]([F:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7])([O-])=O>O1CCOCC1.[Pd]>[NH2:1][C:4]1[CH:12]=[C:11]([CH3:13])[C:10]([F:14])=[CH:9][C:5]=1[C:6]([OH:8])=[O:7]
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Name
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|
Quantity
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525 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C1=C(C(=O)O)C=C(C(=C1)C)F
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The catalyst is filtered off with suction
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Type
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ADDITION
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Details
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the solution is poured onto water
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Type
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CUSTOM
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Details
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The crystals which have precipitated
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Type
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FILTRATION
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Details
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are filtered off with suction
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Type
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CUSTOM
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Details
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dried
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Name
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|
Type
|
|
Smiles
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NC1=C(C(=O)O)C=C(C(=C1)C)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |